5-Nitro-2-(piperidin-1-yl)benzaldehyde
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Overview
Description
5-Nitro-2-(piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H14N2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde typically involves the nitration of 2-(piperidin-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Ammonia or primary amines, acidic or basic conditions.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: 5-Amino-2-(piperidin-1-yl)benzaldehyde.
Substitution: Imines or oximes depending on the nucleophile used.
Oxidation: 5-Nitro-2-(piperidin-1-yl)benzoic acid.
Scientific Research Applications
5-Nitro-2-(piperidin-1-yl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(piperidin-1-yl)benzaldehyde depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
- 2-Chloro-6-(piperidin-1-yl)benzaldehyde
- 1-(3-(Piperidin-4-yl)benzyl)piperidine
Uniqueness
5-Nitro-2-(piperidin-1-yl)benzaldehyde is unique due to the presence of both a nitro group and a piperidine ring on the benzaldehyde core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-nitro-2-piperidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPONLEWKUHGAEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371819 |
Source
|
Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30742-60-0 |
Source
|
Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural significance of the piperidine ring in 5-Nitro-2-(piperidin-1-yl)benzaldehyde?
A1: The abstract states that the piperidine ring in this compound adopts a chair conformation, with the aryl substituent occupying an equatorial position []. This information is relevant for understanding the molecule's overall three-dimensional shape, which can influence its interactions with other molecules and its potential biological activity.
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